3-Bromocyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXMCROALAIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378752-12-5, 2309467-86-3 | |
| Record name | 3-bromocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-bromocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromocyclobutane 1 Carboxylic Acid and Its Diverse Derivatives
Halogenation Strategies for Cyclobutane-1-carboxylic Acid Scaffolds
The introduction of a bromine atom onto the cyclobutane (B1203170) ring of cyclobutane-1-carboxylic acid can be achieved through several methods. These strategies primarily differ in the position of halogenation, with some methods targeting the carbon adjacent to the carboxyl group (the α-carbon) while others aim for positions on the carbocyclic frame itself.
Direct Bromination Protocols Employing Elemental Bromine and Catalytic Systems
Direct bromination of the cyclobutane ring at the C-3 position is challenging due to the electronic deactivation by the carboxylic acid group and the comparable reactivity of different C-H bonds on the ring. However, radical bromination conditions can be employed to achieve halogenation on the ring. Such reactions typically utilize a radical initiator, like N-Bromosuccinimide (NBS) in the presence of light or a chemical initiator, to generate a bromine radical. The radical can then abstract a hydrogen atom from the cyclobutane ring. While this can lead to a mixture of products, including 3-bromocyclobutane-1-carboxylic acid, control over regioselectivity can be difficult to achieve. The reaction proceeds via a free-radical chain mechanism, where the stability of the resulting cyclobutyl radical intermediate influences the product distribution.
Another approach involves the Hunsdiecker reaction or its variants on cyclobutane-1,1-dicarboxylic acid. A double Hunsdiecker reaction using red mercury(II) oxide and bromine can yield 1,1-dibromocyclobutane. thieme-connect.de While this does not directly produce the target acid, it demonstrates a method for introducing bromine onto the cyclobutane scaffold, which can then be further functionalized.
| Method | Reagents | Typical Product(s) | Key Features |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Light/Initiator | Mixture of brominated isomers (including 3-bromo-) | Lacks high regioselectivity; proceeds via radical intermediates. |
| Hunsdiecker-type Reaction | Cyclobutane-1,1-dicarboxylic acid, HgO, Br₂ | 1,1-dibromocyclobutane | Involves bromodecarboxylation; useful for gem-dihalide synthesis. thieme-connect.de |
Application of the Hell–Volhard–Zelinskii Reaction in situ Bromination and Hydrolysis
The Hell–Volhard–Zelinskii (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. byjus.comuomustansiriyah.edu.iq This reaction, when applied to cyclobutane-1-carboxylic acid, does not yield this compound, but rather its constitutional isomer, 1-bromo-cyclobutane-1-carboxylic acid. This derivative is nonetheless significant in its own right as a synthetic intermediate.
The reaction is initiated by converting the carboxylic acid into an acyl bromide using a phosphorus trihalide, such as phosphorus tribromide (PBr₃). uomustansiriyah.edu.iqmasterorganicchemistry.com The resulting acyl bromide can readily tautomerize to its enol form. masterorganicchemistry.com This enol intermediate is nucleophilic and reacts with elemental bromine (Br₂) at the α-carbon. masterorganicchemistry.com The final step involves hydrolysis of the α-bromo acyl bromide, typically during aqueous workup, to yield the final α-bromo carboxylic acid product. uomustansiriyah.edu.iqmasterorganicchemistry.com If an alcohol is used to quench the reaction instead of water, the corresponding α-bromo ester can be obtained. nrochemistry.com
The conditions for the HVZ reaction are often harsh, requiring high temperatures and extended reaction times. byjus.comalfa-chemistry.com The mechanism involves several distinct stages:
Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form the acyl bromide. masterorganicchemistry.com
Enolization: The acyl bromide tautomerizes to form an enol. masterorganicchemistry.com
α-Bromination: The enol attacks Br₂, leading to bromination at the alpha position. masterorganicchemistry.com
Hydrolysis: The α-bromo acyl bromide is hydrolyzed to the α-bromo carboxylic acid. masterorganicchemistry.com
| Step | Description | Reagents |
| 1 | Formation of Acyl Halide | PBr₃ (catalytic or stoichiometric) |
| 2 | Bromination | Br₂ |
| 3 | Hydrolysis | H₂O |
Asymmetric Synthesis Approaches for Enantioenriched this compound
The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric syntheses for chiral building blocks like this compound. These methods aim to control the stereochemistry at the two chiral centers (C1 and C3).
Chiral Pool Synthesis Utilizing Stereodefined Precursors
Chiral pool synthesis utilizes naturally occurring, inexpensive, and enantiomerically pure compounds such as amino acids, sugars, or terpenes as starting materials. uh.edubaranlab.org A plausible strategy for synthesizing a specific enantiomer of this compound could begin with a chiral precursor that contains a suitable functional group arrangement for cyclization into a four-membered ring.
For instance, a multi-step sequence could be envisioned starting from a chiral amino acid. The stereocenter of the amino acid would be used to induce the desired stereochemistry in the final cyclobutane product. This substrate-controlled approach ensures that the chirality of the starting material is transferred through the synthetic sequence to the target molecule. baranlab.org While specific examples for this compound are not prevalent, the synthesis of other polyfunctional chiral cyclobutanes from protected β-amino acids demonstrates the viability of this strategy. researchgate.net
Enzymatic Desymmetrization for Selective Chiral Center Formation
Enzymatic desymmetrization is a powerful technique for creating chiral molecules from prochiral or meso compounds. mdpi.com This approach can be applied to the synthesis of enantioenriched this compound by using an enzyme, typically a hydrolase like a lipase or esterase, to selectively react with one of two enantiotopic functional groups in a symmetrical precursor. mdpi.com
A potential synthetic route could involve a precursor such as 3-bromocyclobutane-1,1-dicarboxylic acid or its corresponding diester. An enzyme could then selectively hydrolyze one of the two ester groups, leaving the other intact. This process breaks the symmetry of the molecule and generates a chiral center at C1, resulting in an enantioenriched this compound derivative. The enantioselectivity of such reactions can often be very high. researchgate.net This method is advantageous due to the mild reaction conditions and the high selectivity often achieved by biocatalysts. mdpi.com For example, the desymmetrization of 3-substituted glutaronitriles using nitrilases has been shown to produce chiral 4-cyanobutanoic acids with high enantiomeric excess, illustrating the potential of this strategy for creating chiral acids from symmetric dinitriles. researchgate.net
| Enzyme Class | Precursor Type | Reaction | Advantage |
| Lipase/Esterase | Prochiral Diester | Enantioselective Hydrolysis | High enantioselectivity, mild conditions. mdpi.com |
| Nitrilase | Prochiral Dinitrile | Enantioselective Hydrolysis | Access to chiral acids from dinitriles. researchgate.net |
Diastereoselective Control in Multi-Step Preparations
Diastereoselective synthesis is another cornerstone of asymmetric synthesis, often involving the use of a chiral auxiliary. This auxiliary is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of this compound, a strategy could involve attaching a chiral auxiliary to an achiral cyclobutene precursor. A subsequent reaction, such as bromination across the double bond, would proceed diastereoselectively due to the steric influence of the auxiliary, favoring the formation of one diastereomer over the other. The palladium-catalyzed diastereoselective conjugate addition of arylboronic acids to chiral imides serves as an example of achieving high diastereoselectivity in the synthesis of 3-arylbutanoic acid derivatives, a principle that can be extended to cyclobutane systems. nih.gov Subsequent removal of the auxiliary would yield the enantioenriched 3-bromocyclobutane derivative. The development of catalytic asymmetric methods for constructing chiral cyclobutanes from bicyclo[1.1.0]butanes also highlights advanced strategies for controlling stereochemistry in four-membered rings. nih.gov
Preparation of Advanced Cyclobutane and Bicyclobutane Frameworks from this compound Precursors
The strategic functionalization of this compound and its derivatives serves as a gateway to more complex and sterically demanding molecular architectures, most notably the highly strained bicyclo[1.1.0]butane system and the versatile 3-oxocyclobutane-1-carboxylic acid. These transformations underscore the utility of the brominated cyclobutane precursor in the construction of advanced frameworks for further synthetic elaboration.
Synthesis of Bicyclo[1.1.0]butane Derivatives via Intramolecular Cyclization
The construction of the bicyclo[1.1.0]butane (BCB) framework, one of the most strained carbocyclic systems isolable on a large scale, represents a significant synthetic challenge and an area of considerable interest. A seminal achievement in this field was the first synthesis of a BCB derivative by Wiberg and Ciula in 1959. rsc.orgnih.govacs.org This landmark synthesis utilized an intramolecular cyclization of a this compound precursor.
The reaction involves the treatment of ethyl 3-bromocyclobutane-1-carboxylate with a strong, non-nucleophilic base, sodium triphenylmethylide, which facilitates an intramolecular Wurtz-type reaction. rsc.org This transannular cyclization forges a bond across the cyclobutane ring, resulting in the formation of the central C1-C3 bond of the bicyclo[1.1.0]butane system and affording the corresponding ester-substituted BCB. This pioneering work was pivotal, as it moved bicyclo[1.1.0]butanes from theoretical curiosities to tangible targets for chemical investigation. The high degree of ring strain in these molecules, estimated to be between 64 and 66 kcal/mol, is a key feature that drives their unique reactivity and utility in strain-release transformations.
Table 1: Key Features of the Wiberg-Ciula Synthesis of Ethyl Bicyclo[1.1.0]butane-1-carboxylate
| Feature | Description |
| Starting Material | Ethyl 3-bromocyclobutane-1-carboxylate |
| Key Reagent | Sodium triphenylmethylide |
| Reaction Type | Intramolecular Cyclization (Wurtz-type) |
| Product | Ethyl bicyclo[1.1.0]butane-1-carboxylate |
| Significance | First reported synthesis of a bicyclo[1.1.0]butane derivative rsc.orgnih.gov |
This foundational methodology established a viable pathway to substituted bicyclo[1.1.0]butanes, which have since become valuable building blocks for creating sp³-rich carbocycles and heterocycles. nih.gov
Integration of 3-Oxocyclobutanecarboxylic Acid in Novel Synthetic Routes
3-Oxocyclobutanecarboxylic acid is a highly valuable and versatile building block in organic synthesis, derived from the cyclobutane framework. Its preparation can be achieved through various synthetic routes, establishing it as an important industrial raw material for the pharmaceutical, pesticide, and dye industries. guidechem.comchemicalbook.com While numerous methods exist for its synthesis starting from different precursors, its structural relationship to this compound is clear, with the bromine atom at the 3-position being replaced by a carbonyl group.
The synthetic utility of 3-oxocyclobutanecarboxylic acid is extensive. It serves as a key intermediate in the synthesis of a wide array of complex molecules and active pharmaceutical ingredients. chemicalbook.com Its importance is highlighted by its application in the synthesis of kinase inhibitors, thrombin inhibitors, and drugs for autoimmune and chronic inflammatory diseases. chemicalbook.com
Table 2: Examples of Synthetic Applications of 3-Oxocyclobutanecarboxylic Acid
| Application Area | Specific Use |
| Pharmaceuticals | Synthesis of JAK inhibitors, MDM2 antagonists, CETP inhibitors chemicalbook.com |
| Organic Synthesis | Precursor for various substituted cyclobutane derivatives |
| Materials Science | Intermediate for organic light-emitting diodes (OLEDs) chemicalbook.com |
The reactivity of the ketone and carboxylic acid functionalities allows for a diverse range of chemical transformations, making it a powerful scaffold for constructing intricate molecular architectures. For instance, the ketone can be a site for nucleophilic additions or reductions, while the carboxylic acid can undergo esterification, amidation, or other conversions, paving the way for the synthesis of novel 1,3-disubstituted cyclobutane derivatives.
Mechanistic Organic Chemistry and Reactivity Profile of 3 Bromocyclobutane 1 Carboxylic Acid
Nucleophilic Substitution Reactions Involving the Bromine Atom at the 3-Position
The reactivity of 3-bromocyclobutane-1-carboxylic acid is significantly influenced by the presence of the bromine atom at the 3-position. This halogen atom serves as a leaving group in nucleophilic substitution reactions, a fundamental class of transformations in organic synthesis. The strained nature of the cyclobutane (B1203170) ring also plays a crucial role in the kinetics and pathways of these reactions.
The bimolecular nucleophilic substitution (SN2) reaction is a primary pathway for the displacement of the bromine atom in this compound. This mechanism involves a concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the simultaneous breaking of the carbon-bromine bond and formation of a new carbon-nucleophile bond. masterorganicchemistry.comyoutube.com A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. masterorganicchemistry.com For instance, if the starting material is a single enantiomer, the product will be the opposite enantiomer. This stereochemical outcome is a direct consequence of the backside attack, which forces the other three substituents on the carbon to "flip" like an umbrella in the wind. masterorganicchemistry.com The reaction of this compound with a nucleophile like sodium hydroxide (B78521) would proceed via an SN2 pathway to yield 3-hydroxycyclobutane-1-carboxylic acid with an inverted stereochemistry at the C-3 position.
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center can significantly slow down or prevent an SN2 reaction. youtube.com In the case of this compound, the cyclobutane ring's partial planarity is thought to favor the SN2 pathway by allowing for a relatively accessible backside attack.
The cyclobutane ring in this compound possesses significant ring strain, estimated to be around 26 kcal/mol. masterorganicchemistry.com This strain arises from non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing hydrogen atoms. libretexts.orglibretexts.org This inherent instability of the cyclobutane ring can influence the kinetics of nucleophilic substitution reactions. The strain can enhance the reactivity of the molecule towards ring-opening reactions under harsh conditions, but it also facilitates nucleophilic attack in SN2 reactions compared to less strained systems like bromocyclohexane. The relief of some of this ring strain in the transition state can lower the activation energy of the reaction, thus increasing the reaction rate.
However, the rigid nature of the cyclobutane ring can also influence the selectivity of the reaction. The puckered conformation of the cyclobutane ring can lead to different steric environments on either face of the ring, potentially leading to diastereoselectivity in reactions with chiral nucleophiles or in cases where the substrate itself is chiral. libretexts.org
The unimolecular nucleophilic substitution (SN1) reaction is generally considered less likely for this compound. The SN1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. pearson.com The stability of this carbocation is the primary factor determining the feasibility of an SN1 reaction. libretexts.orgstackexchange.com
The formation of a cyclobutyl carbocation from this compound is energetically unfavorable. Carbocation stability generally follows the trend: tertiary > secondary > primary. youtube.com A secondary cyclobutyl carbocation is significantly less stable than a tertiary or even a secondary acyclic carbocation due to increased angle strain and unfavorable orbital overlap. While resonance can stabilize carbocations, the cyclobutyl system in this molecule does not offer such stabilization. pearson.comyoutube.com The instability of the cyclobutyl carbocation intermediate makes the SN1 pathway a high-energy process, and therefore, the SN2 mechanism is the more favored route for nucleophilic substitution on this molecule.
| Compound | Favored Pathway | Relative Rate of SN2 | Carbocation Stability |
| This compound | SN2 | Moderate | Low |
| tert-Butyl bromide | SN1 youtube.com | Very Low youtube.com | High (tertiary) youtube.com |
| Bromocyclohexane | SN2 | Low | Moderate (secondary) |
Advanced Catalytic Functionalization: Photoredox and Metallaphotoredox Chemistry
Modern synthetic chemistry has increasingly turned to catalytic methods that offer mild reaction conditions and high functional group tolerance. Photoredox and metallaphotoredox catalysis have emerged as powerful tools for the functionalization of complex molecules, including derivatives of this compound.
Photoredox catalysis, particularly using visible or near-UV light, provides a mild and efficient pathway for forming carbon-carbon bonds. nih.gov While a specific study on the arylation of methyl 3-bromocyclobutane-1-carboxylate was not identified, the principles of photoredox-catalyzed arylation of similar cyclobutane derivatives are well-established. nih.gov Typically, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and enters an excited state. rsc.org This excited catalyst can then engage in a single-electron transfer (SET) with a suitable substrate.
In a hypothetical arylation of methyl 3-bromocyclobutane-1-carboxylate, the reaction could be initiated by the reduction of an aryldiazonium salt by the excited photocatalyst to generate an aryl radical. nih.gov This highly reactive aryl radical could then add to a suitable radical acceptor. Alternatively, strategies involving the generation of a radical on the cyclobutane ring could be envisioned, followed by coupling with an aryl partner. Such photoredox-catalyzed methods are known for their operational simplicity and ability to construct functionalized cyclic systems under gentle conditions. nih.govnih.gov
Decarboxylative cross-coupling reactions are a powerful class of transformations that use readily available and stable carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.org Both nickel and copper catalysts have been extensively used to facilitate these reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These methods are applicable to a wide range of carboxylic acids, including aliphatic ones, making this compound a viable substrate. nih.govorganic-chemistry.org
In a typical nickel- or copper-catalyzed decarboxylative coupling, the carboxylic acid is coupled with an organic halide. wikipedia.org The general mechanism often involves the formation of a metal-carboxylate species, which then undergoes decarboxylation to generate an organometallic intermediate (e.g., a cyclobutyl-nickel or cyclobutyl-copper species). This intermediate can then participate in a cross-coupling cycle with an aryl or vinyl halide to form the desired product. organic-chemistry.org The merger of photoredox catalysis with nickel catalysis (metallaphotoredox) has proven particularly effective for the decarboxylative coupling of alkyl carboxylic acids with various partners. nih.govorganic-chemistry.orgacs.org These dual catalytic systems can overcome challenges associated with traditional cross-coupling and enable reactions under very mild conditions. organic-chemistry.org
| Catalyst System | Coupling Partner | Reaction Type | Key Advantage |
| Nickel | Aryl Halides, Vinyl Halides | Decarboxylative Cross-Coupling | High efficiency for C(sp³)–C(sp²) bond formation. organic-chemistry.org |
| Copper | Aryl Halides, Alkynes | Decarboxylative Cross-Coupling | Utilizes inexpensive catalysts, good for various functionalities. wikipedia.orgorganic-chemistry.org |
| Iron/Nickel (Metallaphotoredox) | Aryl Iodides | Decarboxylative Arylation | Uses inexpensive, earth-abundant metals. nih.govacs.org |
The formation of carbon-nitrogen (C-N) bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. tcichemicals.com Activating the carboxylic acid group of this compound is a key strategy for forming amide bonds, which are ubiquitous in complex molecular architectures. nih.govnih.gov
Direct amidation can be achieved by using various coupling reagents that activate the carboxylic acid in situ, allowing it to react with an amine. mdpi.comencyclopedia.pub For more advanced applications, dual catalysis systems have been developed. For instance, the synergistic combination of photoredox and copper catalysis enables the decarboxylative C(sp³)–N coupling of alkyl carboxylic acids with a wide variety of N-nucleophiles, including N-heterocycles, amides, and anilines. morressier.com This protocol allows for the direct conversion of the carboxyl group into a C-N bond, providing N-alkylated products with high efficiency at room temperature. morressier.com Such methods are highly valuable for the late-stage functionalization of complex molecules, where mild conditions and high selectivity are essential. morressier.comresearchgate.net
Fundamental Investigations into Molecular Strain Energy and its Influence on Reaction Thermodynamics
The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5° for sp³ hybridized carbon) and torsional strain (eclipsing interactions). pharmaguideline.com This inherent strain energy has profound implications for the reactivity and thermodynamics of cyclobutane derivatives like this compound. libretexts.org
The decomposition of cyclobutane into two molecules of ethene is a classic example illustrating the thermodynamic consequences of ring strain. libretexts.org While the reaction is endothermic (positive ΔH°), the increase in entropy (positive ΔS°) from one molecule forming two makes the free energy change (ΔG°) favorable at higher temperatures, leading to ring-opening. libretexts.org Similarly, the strain energy within the this compound scaffold makes it a useful synthetic intermediate for reactions that involve ring-opening, as the release of this strain provides a thermodynamic driving force. rsc.org For instance, reactions that lead to the cleavage of a C-C bond in the ring are often more thermodynamically favorable than analogous reactions in unstrained acyclic systems. This principle is exploited in various synthetic strategies where the cyclobutane ring acts as a precursor to linear, functionalized molecules. rsc.org The presence of the bromine atom and carboxylic acid group can further influence the regioselectivity and kinetics of such ring-opening reactions.
Applications in Medicinal Chemistry, Chemical Biology, and Drug Discovery
3-Bromocyclobutane-1-carboxylic Acid as a Strategic Pharmaceutical Building Block
As a versatile synthetic intermediate, this compound serves as a foundational element for constructing complex molecules. Its distinct reactivity profile, influenced by the strained cyclobutane (B1203170) ring and the electron-withdrawing characteristics of its functional groups, enables the creation of a wide array of derivatives for chemical research and drug development.
The rational design of new bioactive molecules is a cornerstone of drug discovery. mdpi.comresearchgate.net The process often involves the use of unique building blocks to access novel chemical space and optimize molecular interactions with biological targets. This compound is employed in this context due to its defined three-dimensional structure and the presence of two distinct functional handles. The carboxylic acid can be converted into a variety of other functionalities or used to form amide bonds, while the bromine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of diverse substituents. This dual functionality makes it a prime candidate for creating libraries of compounds for screening and for the targeted synthesis of molecules designed to fit into specific protein binding pockets. nih.govdntb.gov.ua The rigid cyclobutane scaffold helps to position these substituents in a spatially defined manner, which can be crucial for achieving high-affinity binding to a biological target.
The incorporation of small, strained ring systems like cyclobutane into larger drug scaffolds is a recognized strategy for improving a molecule's drug-like properties. nih.gov The cyclobutane motif can impart a degree of conformational rigidity to an otherwise flexible molecule. nih.gov This pre-organization of the molecule into a bioactive conformation can lead to an increase in binding affinity for its target protein by reducing the entropic penalty of binding. nih.gov Furthermore, the replacement of more common, larger ring systems with a compact cyclobutane can improve physicochemical properties such as solubility and metabolic stability. nih.gov The this compound moiety, once integrated into a larger scaffold, can serve as a key intermediate for late-stage functionalization, a powerful strategy in drug discovery that allows for the rapid generation of analogues with modified properties. unc.edu For instance, the bromine atom can be substituted to explore different interactions within a binding pocket, while the carboxylic acid can be modified to fine-tune solubility or cell permeability.
Cyclobutane Derivatives as Bioisosteres in Lead Optimization
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental tactic in medicinal chemistry for optimizing lead compounds. researchgate.netresearchgate.net Cyclobutane derivatives have emerged as effective bioisosteres for several common chemical motifs. nih.govnih.gov
The cyclobutane ring is increasingly utilized as a non-classical bioisostere for aromatic rings. nih.govtcichemicals.com While structurally distinct, the puckered, three-dimensional nature of the cyclobutane can mimic the spatial arrangement of substituents on a phenyl ring. estranky.sk This replacement can lead to significant improvements in a compound's profile by reducing planarity and increasing the fraction of sp³-hybridized carbons, which has been correlated with higher clinical success rates. tcichemicals.com This "escape from flatland" can enhance solubility, reduce non-specific binding, and improve metabolic stability. nih.gov The carboxylic acid group itself is a crucial functionality in many drugs, but its presence can sometimes lead to poor pharmacokinetic properties. researchgate.net In some contexts, the entire this compound scaffold can be envisioned as part of a larger bioisosteric replacement for a more complex group, leveraging both the spatial properties of the ring and the hydrogen-bonding capability of the acid.
The integration of a cyclobutane ring into a molecule can significantly influence its key physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For example, research into functionalized cis-2-((fluoro)alkyl)cyclobutanes has shown that the cyclobutane conformation has a decisive influence on properties like lipophilicity (LogP/LogD). nih.govchemrxiv.org Specifically, cis-1,2-disubstituted cyclobutanes were found to have significantly lower lipophilicity compared to their trans-isomers, a property that can be crucial for optimizing drug absorption and distribution. nih.govchemrxiv.org
The acidity (pKa) of the carboxylic acid group is also affected by the cyclobutane ring. The table below presents a comparison of the pKa values for several cyclobutane carboxylic acid derivatives and related structures. The electronic effects of substituents on the ring, as well as the ring strain itself, contribute to these values. For instance, the pKa of cyclobutanecarboxylic acid is slightly different from that of other cycloalkanes, and the introduction of electronegative atoms like bromine would be expected to further influence the acidity.
| Compound | pKa1 | pKa2 | Reference |
|---|---|---|---|
| 1,1-Cyclobutanedicarboxylic acid | 3.13 | 5.88 | chemicalbook.com |
| cis-1,2-Cyclobutanedicarboxylic acid | 4.03 | 5.31 | organicchemistrydata.org |
| trans-1,2-Cyclobutanedicarboxylic acid | 3.81 | 5.28 | organicchemistrydata.org |
| cis-1,3-Cyclobutanedicarboxylic acid | 3.93 | 5.25 | organicchemistrydata.org |
Development of Covalent Inhibitors and Chemical Probes
Covalent inhibitors are therapeutic agents that form a permanent chemical bond with their biological target, often leading to enhanced potency and a longer duration of action. nih.govcambridgemedchemconsulting.com The development of such inhibitors requires a reactive "warhead" that can form a bond with a nucleophilic amino acid residue on the target protein. researchgate.net this compound possesses the necessary features to be developed into such a molecule. The bromine atom can act as an electrophile, susceptible to nucleophilic attack by residues such as cysteine or serine, which are common targets for covalent drugs. researchgate.net The carboxylic acid can serve as a recognition element, guiding the molecule to the active site of the target protein through hydrogen bonding or ionic interactions before the covalent reaction occurs.
Similarly, chemical probes are small molecules used to study the function of proteins in their native biological context. mdpi.compageplace.de Covalent chemical probes are particularly powerful tools for identifying and validating new drug targets. The structure of this compound makes it an attractive starting point for the synthesis of libraries of potential covalent probes. By systematically varying the stereochemistry and the position of the bromine atom, researchers can fine-tune the reactivity and selectivity of the resulting probes for specific biological targets.
Utilization of Cyclobutane Carboxamides as Cys-Selective Electrophiles for Protein Inhibition
Derivatives of the cyclobutane carboxylic acid core have been developed into a novel class of cysteine-selective electrophiles for the irreversible inhibition of proteins. acs.orgnih.gov Specifically, bicyclo[1.1.0]butane (BCB) carboxamides, which can be synthesized from cyclobutane precursors, have been identified as highly effective thiol-reactive electrophiles. researchgate.net This unique reactivity allows them to target cysteine residues in proteins with high selectivity.
This approach has been successfully applied to develop covalent inhibitors for Bruton's tyrosine kinase (BTK), a crucial target in the treatment of various B-cell malignancies. acs.orgnih.gov By incorporating the BCB amide moiety onto a ligand designed for BTK, researchers have created selective and potent inhibitors. researchgate.net Chemical proteomics studies have shown that these BCB amide-based inhibitors exhibit higher target selectivity for BTK in human cells compared to conventional Michael acceptor probes, demonstrating their potential for developing covalent drugs with improved safety profiles. acs.orgnih.govelsevierpure.com
| Electrophile Comparison for Protein Inhibition | |
| Electrophile Class | Key Characteristics |
| Bicyclo[1.1.0]butane (BCB) Carboxamide | Highly selective for cysteine thiols; reactivity is driven by ring strain; reaction rate is significantly slower than acrylamide, allowing for fine-tuning of reactivity. acs.orgresearchgate.net |
| Acrylamide (Michael Acceptor) | A commonly used electrophile in covalent inhibitors; generally exhibits faster reaction rates, which can sometimes lead to lower selectivity and off-target effects compared to BCB amides. acs.orgresearchgate.net |
Mechanistic Studies of Covalent Adduct Formation with Biological Targets
The mechanism of action for bicyclobutane (BCB) carboxamides involves a strain-driven nucleophilic addition. The high degree of ring strain in the bicyclobutane system makes it susceptible to attack by nucleophiles, particularly the thiol group of cysteine residues. acs.orgresearchgate.net This reaction proceeds chemoselectively under neutral aqueous conditions, leading to the formation of a stable covalent bond between the inhibitor and the target protein. acs.orgresearchgate.net
This covalent adduct formation effectively and irreversibly inactivates the protein. The reactivity of the BCB amide can be precisely tuned by modifying its chemical structure, which, combined with optimizing its placement on the ligand, allows for the creation of highly selective covalent inhibitors. nih.gov This controlled reactivity is a significant advantage, as it can minimize off-target modifications and potential toxicity. elsevierpure.com The distinct reactivity profile of BCB amides compared to other electrophiles, like Michael acceptors, results in different off-target profiles, highlighting the importance of this novel warhead in expanding the toolkit for designing targeted covalent inhibitors. acs.orgnih.gov
Radiopharmaceutical Research and Molecular Imaging Applications
The cyclobutane carboxylic acid framework is a key component in the development of radiotracers for Positron Emission Tomography (PET), a powerful molecular imaging technique used extensively in oncology.
Synthesis of Radiolabeled this compound Derivatives for Positron Emission Tomography (PET)
While direct radiolabeling of this compound is not the primary focus, its structural analogues are central to leading PET tracers. A prominent example is anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-[¹⁸F]FACBC), also known as Fluciclovine F-18. nih.gov This synthetic amino acid analog is created by incorporating the positron-emitting radionuclide Fluorine-18 (¹⁸F) onto the cyclobutane ring. nih.gov
The synthesis of such radiotracers involves complex, multi-step chemical processes. Precursor molecules, often derived from cyclobutane carboxylic acid, are designed to facilitate the efficient and rapid incorporation of ¹⁸F. nih.govnih.gov Given the short half-life of ¹⁸F (approximately 110 minutes), the radiosynthesis must be automated and highly reliable to produce the final radiopharmaceutical for clinical use. nih.gov The development of these agents is a critical area of research aimed at creating new tools for non-invasive disease diagnosis and monitoring. austinpublishinggroup.com
Application in Cancer Diagnostics and Treatment Planning, particularly Prostate Cancer Imaging
Radiolabeled amino acid analogs based on the cyclobutane carboxylic acid structure have proven to be highly valuable in cancer diagnostics, especially for prostate cancer. nih.gov Anti-[¹⁸F]FACBC (Fluciclovine) is an FDA-approved PET imaging agent used to detect recurrent prostate cancer in men who have elevated prostate-specific antigen (PSA) levels following prior treatment. nih.gov
Cancer cells often exhibit upregulated amino acid transport to support their rapid growth and proliferation. emory.edu Anti-[¹⁸F]FACBC mimics natural amino acids and is taken up by cancer cells through transporters like the alanine, serine, and cysteine (ASC) system. emory.edu This leads to the accumulation of the radiotracer in tumor tissue, allowing for visualization with a PET scanner. nih.gov
Clinical studies have demonstrated that anti-[¹⁸F]FACBC PET/CT is effective in identifying sites of disease recurrence, both within the prostate bed and in distant locations such as lymph nodes and bone. nih.govemory.edu Its performance has been compared to other PET tracers, such as those based on choline, with studies indicating that anti-[¹⁸F]FACBC can offer superior detection rates in certain patient populations, particularly those with low PSA levels. emory.edu
| PET Tracer Performance in Recurrent Prostate Cancer | |
| Tracer | Research Findings |
| Anti-[¹⁸F]FACBC (Fluciclovine) | A synthetic amino acid analog that demonstrates significant uptake in primary and metastatic prostate carcinoma. nih.gov It has shown higher sensitivity than other methods in some studies and is considered a valuable tool for detecting biochemical relapse after radical prostatectomy. emory.edu |
| ¹¹C-Choline / ¹⁸F-Choline | A well-established tracer for prostate cancer imaging. While effective, studies suggest its detection rate can be lower than that of anti-[¹⁸F]FACBC, particularly in patients with low PSA levels at the time of relapse. emory.edu |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Bromocyclobutane-1-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the proton attached to the bromine-bearing carbon (CH-Br) and the proton on the carbon bearing the carboxylic acid group (CH-COOH) are crucial for assignment. The cyclobutane (B1203170) ring protons typically appear as a complex multiplet pattern due to the ring strain and coupling between them. The carboxylic acid proton presents as a characteristic broad singlet at a significantly downfield chemical shift.
In ¹³C NMR, the carbon atoms of the cyclobutane ring are resolved based on their chemical environment. The carbon bonded to the electron-withdrawing bromine atom and the carbon bonded to the carbonyl group are shifted downfield compared to the unsubstituted methylene (B1212753) carbons of the ring. The carbonyl carbon of the carboxylic acid group appears at the lowest field.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H | -COOH | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O |
| ¹H | Cyclobutane Protons | 2.5 - 3.5 | Complex multiplet pattern |
| ¹³C | C=O | 170 - 175 | Carboxylic acid carbonyl carbon |
| ¹³C | C-Br | 35 - 45 | Carbon atom bonded to bromine |
| ¹³C | Cyclobutane Carbons | Variable | Other sp³ carbons of the cyclobutane ring |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Molecular Mass Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to confirm the molecular mass and assess the purity of this compound. The molecular formula of the compound is C₅H₇BrO₂. nih.gov
For analysis, a reverse-phase liquid chromatography method is typically employed. The mass spectrometer, often using electrospray ionization (ESI), serves as the detector. In negative ESI mode, the deprotonated molecule [M-H]⁻ is observed, which is common for carboxylic acids. researchgate.net The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 mass units (for ⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org
Derivatization techniques, such as reacting the carboxylic acid with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH), can be employed to reduce the polarity of the analyte, which may improve its retention on reverse-phase columns and enhance ionization efficiency. nih.govmdpi.com
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇BrO₂ | nih.gov |
| Molecular Weight | 179.01 g/mol | nih.govmoldb.com |
| Expected m/z for [M+H]⁺ | 179.9702 / 181.9682 | Calculated |
| Expected m/z for [M-H]⁻ | 177.9556 / 179.9536 | Calculated |
| Key Fragmentation | Loss of Br |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound and for separating its stereoisomers (cis and trans). Commercial batches of this compound are often supplied with a purity of over 97%, as determined by HPLC. moldb.com
The separation of carboxylic acids is commonly achieved using reverse-phase HPLC. sielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, buffered with an acid such as formic acid or phosphoric acid, is a typical setup. sielc.com
Separating the cis and trans diastereomers can be challenging. Specialized stationary phases, such as porous graphitic carbon (PGC), can offer unique selectivity for structural isomers based on their planarity and steric differences, proving effective where traditional C18 columns may fail. researchgate.net Furthermore, the separation of the individual enantiomers of the cis and trans isomers requires chiral chromatography. This is accomplished using a chiral stationary phase (CSP), such as one based on a glycopeptide antibiotic like teicoplanin, which can resolve the enantiomers of cyclic amino acids and their analogues. mst.edu
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase (e.g., C18) or Porous Graphitic Carbon (for isomers) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (LC-MS) |
| Isomeric Separation | Chiral Stationary Phase for enantiomers; PGC for diastereomers |
Future Research Directions and Translational Perspectives for 3 Bromocyclobutane 1 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic methodologies for 3-bromocyclobutane-1-carboxylic acid and its precursors is critical for its widespread application. Current research efforts are increasingly focused on developing environmentally benign and efficient manufacturing processes.
Key areas for future synthetic research include:
Flow Chemistry and Continuous Manufacturing: Traditional batch production of related intermediates like 3-oxocyclobutane-1-carboxylic acid can be time-consuming and generate significant waste. digitellinc.com The development of continuous manufacturing processes, integrating steps such as decarboxylation, extraction, and separation into a controlled system, offers a promising alternative. digitellinc.com Applying these principles to the synthesis of this compound could lead to substantial improvements in efficiency, energy savings, and waste reduction. digitellinc.com
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of less hazardous reagents and solvents. For instance, avoiding highly toxic reagents like osmium tetroxide, which has been used in some synthetic routes for related cyclobutane (B1203170) structures, is a key goal. google.com Research into alternative bromination and carboxylation techniques that utilize safer materials and generate fewer byproducts is essential. google.comsmolecule.com
| Synthetic Strategy | Potential Advantages | Research Focus |
| Continuous Flow Synthesis | Increased efficiency, reduced energy consumption, smaller footprint, improved safety. digitellinc.com | Integration of reaction and purification steps for this compound synthesis. |
| Green Bromination | Reduced toxicity and environmental impact. | Use of safer brominating agents and solvent-free or aqueous reaction conditions. |
| Catalytic Carboxylation | Higher yields, milder reaction conditions, improved atom economy. smolecule.com | Development of efficient catalysts for the direct carboxylation of brominated cyclobutane precursors. |
Computational Chemistry and Molecular Modeling for Structure-Reactivity Prediction
Computational tools are becoming indispensable in modern chemical research, offering powerful methods to predict molecular properties and guide experimental design. For this compound, molecular modeling can provide deep insights into its structure-reactivity relationships.
Future computational studies should focus on:
Conformational Analysis: The cyclobutane ring's conformation significantly influences its physicochemical properties and reactivity. researchgate.net Computational analysis can elucidate the preferred conformations of this compound and its derivatives, which is crucial for understanding their interactions with biological targets. researchgate.net
Reactivity Indices: Quantum chemical calculations can determine key descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. Modeling these properties can predict how derivatives will behave in chemical reactions and biological systems.
QSAR/QSPR Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives with their biological activities or physical properties. These models can help in the rational design of new compounds with desired characteristics, such as enhanced lipophilicity or specific binding affinities. researchgate.net
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies (HOMO/LUMO), and reactivity descriptors. | Prediction of reaction sites, stability of intermediates, and kinetic parameters. |
| Molecular Dynamics (MD) | Simulation of the conformational landscape and interactions with solvent or biological macromolecules. | Understanding of molecular flexibility, binding modes, and the influence of conformation on properties. researchgate.net |
| QSAR/QSPR Modeling | Correlation of computed molecular descriptors with experimental biological activity or physicochemical properties. | In-silico prediction of the efficacy and properties of novel derivatives to prioritize synthesis. |
Expansion into Emerging Therapeutic Areas Beyond Current Applications
The unique structural and chemical properties of the cyclobutane scaffold make it an attractive component for the design of novel therapeutics. researchgate.net While its derivatives are explored in various contexts, a focused effort to expand into emerging therapeutic areas could yield significant breakthroughs.
Promising future therapeutic applications include:
Oncology: The development of novel anti-cancer agents is a major research driver. Boronated derivatives of cyclobutane carboxylic acids have been synthesized as potential agents for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for tumors. researchgate.net This indicates the scaffold's suitability for carrying cytotoxic or targeted payloads.
Neurodegenerative Diseases: The rigid cyclobutane core can be used to control the spatial orientation of pharmacophores, which is critical for designing ligands for specific receptor subtypes in the central nervous system.
Infectious Diseases: The compound can serve as a starting point for the synthesis of novel antibacterial or antiviral agents, where the unique three-dimensional structure could help overcome existing resistance mechanisms.
High-Throughput Screening Methodologies for Identifying New Biological Activities of Derivatives
To accelerate the discovery of new therapeutic applications, high-throughput screening (HTS) of libraries derived from this compound is essential. Modern HTS techniques allow for the rapid evaluation of thousands of compounds against various biological targets. ub.edu
Future screening strategies should incorporate:
Biophysical Screening Techniques: Methods like Differential Scanning Fluorimetry (DSF) can efficiently identify compounds that bind to and stabilize target proteins. ub.edurug.nl This approach is valuable in the early stages of drug discovery for hit identification. rug.nl
Cell-Based Phenotypic Screening: These assays assess the effects of compounds on cellular functions or disease models, providing a more direct measure of potential therapeutic relevance. colab.ws
Fragment-Based Screening: The this compound scaffold itself can be considered a valuable fragment. Screening this and other small derivatives can identify initial hits that can then be optimized into more potent leads.
| Screening Technique | Principle | Application to Derivatives |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein thermal stability upon ligand binding. ub.edu | Rapidly identifies derivatives that bind to a specific protein target of interest. |
| Microscale Thermophoresis (MST) | Detects changes in molecular motion along a temperature gradient upon binding. biorxiv.org | Confirms hits from primary screens and determines binding affinities in a dose-dependent manner. biorxiv.org |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures binding events in real-time on a sensor surface. biorxiv.org | Provides detailed kinetic data (on- and off-rates) for validated compound-target interactions. biorxiv.org |
| TRIC-Based HTS | Temperature-Related Intensity Change (TRIC) technology for affinity screening in solution. biorxiv.org | A robust and scalable method for identifying small molecule binders from large compound libraries. biorxiv.org |
Collaborative Research Initiatives in Academia and Industry for Drug Development
The translation of a promising chemical entity from the laboratory to the clinic is a complex, costly, and multidisciplinary endeavor. Collaborative initiatives between academic institutions and pharmaceutical companies are crucial for bridging the "valley of death" in drug development.
Future progress with this compound and its derivatives will be significantly enhanced by:
Public-Private Partnerships (PPPs): These collaborations can leverage the innovative research and discovery capabilities of academia with the drug development expertise and resources of the industry.
Open Innovation Platforms: Sharing data and compound libraries through platforms like EU-OPENSCREEN can accelerate the identification of new biological activities for derivatives of this compound by making them accessible to a wider research community. ub.edu
Consortia for Pre-Competitive Research: Industry and academic partners can collaborate on fundamental research, such as developing new sustainable synthetic routes or validating novel therapeutic targets, sharing the costs and risks associated with early-stage discovery.
Q & A
Q. What are the recommended synthetic routes for 3-bromocyclobutane-1-carboxylic acid, and what methodological considerations are critical?
Answer: The synthesis of this compound (C₅H₇BrO₂, MW 179.01, CAS 1378752-12-5) can involve:
- Cyclobutane ring formation : Using [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core.
- Bromination : Electrophilic substitution or radical bromination at the 3-position. For brominated cyclobutane derivatives, bromine is typically introduced via N-bromosuccinimide (NBS) under UV light or using HBr in the presence of a catalyst .
- Carboxylic acid functionalization : Oxidation of a methyl group (e.g., via KMnO₄) or hydrolysis of a nitrile/ester precursor.
Q. Key considerations :
- Ring strain : The cyclobutane ring’s instability necessitates low-temperature conditions to prevent ring-opening.
- Steric effects : Bromine’s position (3-) may influence reaction selectivity.
- Purification : Use column chromatography or recrystallization to isolate the product, as impurities from side reactions (e.g., diastereomers) are common .
Q. Table 1: Comparative Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Photocycloaddition | 1,3-Diene + Alkene | 45–60 | >90 | |
| Radical Bromination | Cyclobutane derivative | 30–50 | 85–90 |
Q. How should researchers characterize this compound, and what spectral data are expected?
Answer: Characterization techniques :
- NMR Spectroscopy :
- IR Spectroscopy : Strong O-H stretch (~2500–3000 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), and C-Br stretch (~550–650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 179.01 (C₅H₇BrO₂⁺), with fragmentation patterns indicating Br loss (e.g., m/z 100–102) .
Critical note : Compare data with analogs like 3-bromophenylacetic acid (mp 99–102°C, δ 3.7 ppm for CH₂ in ¹H NMR) to validate assignments .
Q. What safety protocols are essential when handling this compound?
Answer: Based on safety data for structurally related compounds (e.g., benzylcyclobutane-1-carboxylic acid):
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Reactivity : Avoid strong oxidizers (e.g., HNO₃) to prevent explosive decomposition. Carbon oxides may form during combustion .
- Storage : Keep in a cool, dry place (<25°C) away from ignition sources. Use amber glass bottles to limit light-induced degradation .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Answer: The C-Br bond enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) for sterically hindered substrates.
- Solvent optimization : Use toluene or THF at 80–100°C to balance reactivity and ring stability.
- Competing pathways : Bromine may act as a leaving group in SN2 reactions, especially under basic conditions. Control pH to favor coupling over nucleophilic substitution .
Case study : 3-Bromophenylacetic acid undergoes coupling with arylboronic acids at 70–80°C, yielding biaryl derivatives with >70% efficiency .
Q. What computational methods are suitable for studying the ring strain and electronic effects in this compound?
Answer:
- DFT calculations : Use B3LYP/6-31G(d) to model ring strain energy (~110 kJ/mol for cyclobutane) and electron density distribution. Bromine’s electronegativity increases partial positive charge on adjacent carbons, enhancing electrophilicity .
- Molecular dynamics : Simulate thermal stability by analyzing bond angles (e.g., C-C-C angles ~88° in cyclobutane) under varying temperatures.
Q. Table 2: Calculated Properties
| Property | Value (DFT) | Experimental Reference |
|---|---|---|
| C-Br bond length | 1.93 Å | N/A |
| Ring strain energy | 108 kJ/mol |
Q. How can researchers resolve contradictions in reported reactivity data for brominated cyclobutane derivatives?
Answer: Divergent results (e.g., variable yields in cross-coupling) may arise from:
- Impurities : Trace metals (e.g., Pd residues) or moisture can alter reactivity. Use high-purity reagents and anhydrous conditions .
- Stereochemical effects : Cis/trans isomerism in cyclobutane rings (e.g., cis-3-aminocyclobutane derivatives ) may lead to differing reactivities. Characterize stereochemistry via X-ray crystallography or NOESY.
- Replication : Reproduce experiments with controlled variables (e.g., inert atmosphere, standardized catalysts) and report detailed protocols.
Q. What role does this compound play in medicinal chemistry, particularly as a building block?
Answer: While direct data is limited, analogous compounds (e.g., cyclobutanecarboxylic acids) are used in:
- Prodrug design : The strained ring enhances metabolic stability. For example, cis-3-aminocyclobutane derivatives are explored as enzyme inhibitors .
- Peptide mimics : The cyclobutane scaffold mimics peptide turn structures, potentially improving bioavailability .
Methodological insight : Conduct SAR studies by modifying the bromine position or substituting with other halogens (e.g., Cl, I) to optimize target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
